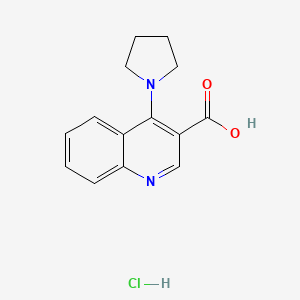

4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride

描述

属性

IUPAC Name |

4-pyrrolidin-1-ylquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.ClH/c17-14(18)11-9-15-12-6-2-1-5-10(12)13(11)16-7-3-4-8-16;/h1-2,5-6,9H,3-4,7-8H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXJBSBLLHQPOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=NC3=CC=CC=C32)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride typically involves the reaction of quinoline derivatives with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride form .

化学反应分析

Substitution Reactions

The pyrrolidine and quinoline moieties are key sites for nucleophilic and electrophilic substitutions:

a. Pyrrolidine Ring Functionalization

-

N-Alkylation/Acylation : The secondary amine in pyrrolidine reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) to form tertiary amines or amides .

-

Steric and Electronic Effects : Substituents at the pyrrolidine’s 2-position influence reactivity. Bulky groups reduce nucleophilicity, while electron-withdrawing groups enhance electrophilic substitution at the quinoline ring .

b. Quinoline Core Modifications

-

Halogenation : Electrophilic substitution at the quinoline’s C-6 or C-8 positions occurs with Cl₂ or Br₂ in acetic acid, yielding halogenated derivatives .

-

Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura reactions enable aryl group introduction at C-2 or C-4 using boronic acids .

Oxidation and Reduction

Oxidation :

-

The quinoline ring undergoes oxidation with KMnO₄ or H₂O₂ in acidic media, forming hydroxylated or keto derivatives .

-

Example : Oxidation of the C-4 carboxylic acid group to a ketone under strong oxidative conditions (e.g., CrO₃/H₂SO₄) .

Reduction :

-

Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline’s nitrogen heterocycle to a tetrahydroquinoline structure .

-

NaBH₄ selectively reduces carbonyl groups without affecting the pyrrolidine ring .

Carboxylic Acid Derivative Formation

The C-3 carboxylic acid participates in classical acid-derived reactions:

Mechanistic Insights and Catalysis

-

Coordination Chemistry : The quinoline nitrogen and pyrrolidine amine can coordinate to transition metals (e.g., Ru, Os), enabling catalytic hydrogenation or C–H activation .

-

Acid-Base Properties : The hydrochloride salt enhances solubility in polar solvents, facilitating reactions in aqueous or alcoholic media .

Synthetic Routes and Optimization

Key Methodologies :

-

Pfitzinger Reaction : Condensation of isatin with α-methyl ketones under microwave irradiation (KOH/EtOH, 125°C) yields quinoline-4-carboxylic acid precursors .

-

One-Pot Chlorination-Amidation : Sequential treatment with SOCl₂ and amines in DMF achieves direct conversion of the carboxylic acid to amides .

Yield Optimization :

-

Microwave-assisted synthesis reduces reaction time (3 h vs. 24 h) and improves yields by 15–20% .

-

Purification via acid-base extraction or column chromatography ensures >95% purity for pharmaceutical applications .

Stability and Reactivity Trends

科学研究应用

Chemical Structure and Synthesis

The compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of the pyrrolidine moiety enhances its pharmacological properties. Various synthetic routes have been developed to produce derivatives of quinoline-3-carboxylic acids, often involving multi-step reactions that include condensation and functionalization techniques.

Synthesis Overview

- Starting Materials : Typically involves aniline derivatives and carboxylic acids.

- Reactions : Common methods include:

- Doebner reaction for initial formation.

- Amidation and reduction processes to introduce functional groups.

- Hydrolysis for final product purification.

Antibacterial Properties

Research indicates that quinoline derivatives, including 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride, exhibit significant antibacterial activity against a range of pathogens. Notably:

- Mechanism : These compounds often target bacterial DNA gyrase or topoisomerase IV, inhibiting their function and leading to bacterial cell death.

- Efficacy : Studies have shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Antiviral Properties

Quinoline derivatives have also been explored for their antiviral potential:

- HIV Research : Compounds similar to 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid have been investigated as inhibitors of HIV integrase, aiming to prevent viral replication .

- Mechanism of Action : The interaction with viral enzymes can disrupt the life cycle of the virus, making these compounds valuable candidates in antiviral drug development.

Case Study 1: Antibacterial Evaluation

A series of synthesized quinoline derivatives were tested for their antibacterial activity. Among them, compounds with higher lipophilicity showed enhanced activity against S. aureus and E. coli. For instance:

- Compound 5a demonstrated significant inhibition with a LogP value indicating favorable absorption characteristics .

Case Study 2: Antiviral Activity

In a study focused on HIV integrase inhibitors, derivatives of quinoline were synthesized and evaluated for their ability to inhibit viral replication. The structural modifications introduced in the pyrrolidine ring were crucial for enhancing binding affinity to the target enzyme .

Potential Applications in Drug Development

The diverse biological activities of this compound make it a promising candidate for:

- Antibiotic Development : As antibiotic resistance becomes a growing concern, novel compounds that can effectively target resistant strains are urgently needed.

- Antiviral Therapies : With ongoing research into HIV and other viral infections, this compound could contribute to new therapeutic strategies.

作用机制

The mechanism of action of 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets may vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in the Quinoline Core

Ciprofloxacin and Derivatives

Ciprofloxacin, a benchmark fluoroquinolone, features a piperazine group at the 7-position and a fluorine atom at the 6-position. In contrast, 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride replaces the piperazine with pyrrolidine at the 4-position and lacks the 6-fluoro substitution. This structural divergence may alter DNA gyrase inhibition efficacy and bacterial resistance profiles .

Key Differences:

| Property | 4-(Pyrrolidin-1-yl)quinoline-3-carboxylic Acid HCl | Ciprofloxacin HCl |

|---|---|---|

| Substituent Position | 4-pyrrolidinyl | 7-piperazinyl |

| Fluorine Substitution | Absent | 6-fluoro |

| Molecular Weight (g/mol) | ~335 (estimated) | 367.8 (anhydrous) |

| Antibacterial Spectrum | Likely narrower (data pending) | Broad-spectrum |

Piperidine and Piperazine Analogs

Compounds like 7-[3-(tert-butoxycarbonylamino)pyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid () share the pyrrolidine group but incorporate additional substituents (e.g., cyclopropyl, fluorine). These modifications enhance Gram-negative activity but may increase metabolic instability .

Impact of Hydrochloride Salt Formation

The hydrochloride salt form is common among quinolones (e.g., ciprofloxacin-d8 HCl hydrate, ) to improve solubility. Crystalline forms, such as those described in , demonstrate that salt formation and crystallinity directly affect stability and dissolution rates. For instance, the target compound’s X-ray diffraction profile (if analyzed) would need comparison to analogs like 1-cyclopropyl-6-fluoro-8-methyl-7-(4-amino-3,3-dimethyl-piperidin-1-yl)-4-oxo-quinoline-3-carboxylic acid HCl, which shows distinct peaks at 7.90±0.2 and 15.26±0.2 °2θ .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Deuterated analogs (e.g., ciprofloxacin-d8 HCl, ) show prolonged half-lives due to reduced CYP450 metabolism. The target compound’s non-fluorinated structure may avoid rapid hepatic clearance .

生物活性

4-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antimalarial, and anticancer properties, as well as its mechanisms of action. The findings are supported by data tables summarizing key research results and case studies.

Antibacterial Activity

The compound demonstrates notable antibacterial properties, primarily through its ability to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism is crucial for the efficacy of quinolone derivatives against various bacterial strains.

Key Findings:

- Inhibition of DNA Gyrase : Compounds in the quinolone family, including this compound, have been shown to effectively inhibit DNA gyrase, leading to bacterial cell death .

- Broad-Spectrum Activity : Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Data Table: Antibacterial Activity Summary

| Test Organism | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | <0.0039 | Effective against Gram-positive bacteria |

| Escherichia coli | <0.0039 | Effective against Gram-negative bacteria |

| Methicillin-resistant S. aureus (MRSA) | Notable activity observed | Clinical relevance in antibiotic resistance |

Antimalarial Activity

Recent studies have highlighted the potential of this compound in combating malaria. The compound has been evaluated for its efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Key Findings:

- Efficacy Against Plasmodium falciparum : The compound exhibited moderate potency with an EC50 value of approximately 120 nM in vitro, indicating promising antimalarial activity .

- Mechanism of Action : The mechanism involves inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the parasite .

Data Table: Antimalarial Activity Summary

| Test Model | EC50 (nM) | ED90 (mg/kg) | Notes |

|---|---|---|---|

| Plasmodium falciparum | 120 | <1 | Effective in preclinical models |

| P. berghei (mouse model) | N/A | <1 | Demonstrated excellent oral efficacy |

Anticancer Activity

The anticancer potential of this compound has been explored with promising results in various cancer cell lines.

Key Findings:

- Inhibition of Cancer Cell Proliferation : In vitro studies showed significant anti-proliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values reported below 25 µM.

- Structure-Activity Relationship : Modifications to the pyrrolidine moiety have been shown to enhance solubility and pharmacokinetic properties while maintaining potent anticancer activity .

Data Table: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 | <25 | Significant anti-proliferative activity |

| MCF-7 | <25 | Structure-dependent efficacy |

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- DNA Gyrase Inhibition : Essential for bacterial DNA replication.

- Translation Elongation Factor Inhibition : Critical for protein synthesis in malaria parasites.

- Cell Cycle Disruption : In cancer cells, it may interfere with cell cycle progression leading to apoptosis.

Case Studies

Several case studies have documented the effectiveness of this compound across various applications:

- Antibacterial Case Study : A study demonstrated that a derivative with a similar structure showed complete bactericidal activity against E. coli within 8 hours at low concentrations .

- Antimalarial Case Study : Preclinical trials using mouse models indicated that compounds derived from this class significantly reduced parasitemia levels when administered orally .

- Anticancer Case Study : Research on structural analogs revealed enhanced potency against breast cancer cells when specific modifications were applied to the pyrrolidine ring structure.

常见问题

Q. What synthetic methodologies are recommended for introducing the pyrrolidin-1-yl group at the 4-position of quinoline-3-carboxylic acid derivatives?

The pyrrolidin-1-yl group can be introduced via nucleophilic substitution or coupling reactions. For example:

- Cyclocondensation : Reacting a quinoline precursor with pyrrolidine under reflux in acetic acid, as demonstrated in the synthesis of ethyl 2-(1-pyrrolyl)-4H-pyrano[3,2-h]quinoline derivatives .

- Coupling reactions : Using palladium catalysts to attach pre-functionalized pyrrolidine moieties to the quinoline core, as seen in pyrazole-carboxamide syntheses .

- Optimization : Adjust reaction temperature (e.g., 80–100°C) and solvent polarity to enhance regioselectivity and yield .

Q. How can researchers ensure purity and structural integrity during synthesis and characterization?

- Chromatography : Use reverse-phase HPLC (C18 columns) with mobile phases like acetonitrile/water (0.1% TFA) to assess purity (>98%) .

- Spectroscopy : Confirm regiochemistry via H NMR (e.g., quinoline C-4 proton shifts at δ 8.5–9.0 ppm) and C NMR (carboxylic acid carbonyl at ~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] for CHClNO: calc. 348.11) .

Q. What storage conditions are critical for maintaining stability?

- Dry, inert environments : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the hydrochloride salt .

- Light sensitivity : Protect from UV exposure using amber glassware, as quinoline derivatives are prone to photodegradation .

Advanced Research Questions

Q. How does the pyrrolidin-1-yl substituent influence antibacterial activity compared to piperazinyl analogs?

- Gram-negative vs. Gram-positive activity : Piperazinyl groups (e.g., in ciprofloxacin) enhance activity against E. coli by improving DNA gyrase binding, while pyrrolidinyl derivatives may exhibit broader spectrum due to altered lipophilicity and membrane penetration .

- Resistance profiles : Pyrrolidinyl-substituted quinolones show reduced susceptibility to efflux pumps in Staphylococcus aureus compared to piperazinyl analogs .

Q. What analytical techniques resolve structural ambiguities in quinoline-3-carboxylic acid derivatives?

Q. How should researchers address conflicting biological activity data across studies?

- Standardize assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for minimum inhibitory concentration (MIC) testing to ensure reproducibility .

- Control variables : Account for bacterial strain variability (e.g., ATCC vs. clinical isolates) and compound hydration state (e.g., hydrochloride vs. free base) .

Q. What strategies improve aqueous solubility for in vitro studies?

- Salt formation : Co-crystallize with counterions (e.g., sodium or lysine) to enhance solubility without altering bioactivity .

- Prodrug design : Synthesize ester derivatives (e.g., ethyl carboxylate) that hydrolyze in physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。